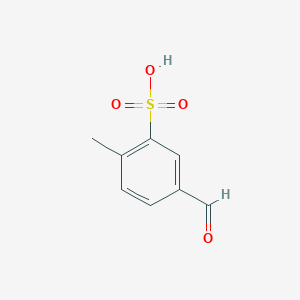
4-(2-Benzofuranyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzofuranyl)-piperidine: is a chemical compound that features a benzofuran ring attached to a piperidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a piperidine ring further enhances its potential for various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuranyl)-piperidine typically involves the construction of the benzofuran ring followed by its attachment to the piperidine moiety. Common methods for synthesizing benzofuran rings include:
- Dehydration of phenoxyalkanone under acidic conditions
- Dehydration of o-hydroxybenzophenone under acidic conditions
- Decarboxylation of o-acetylphenoxyacetic acid or ester under alkaline conditions
- Cyclization of o-hydroxybenzophenone
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve scalable processes such as:
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Benzofuranyl)-piperidine can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
- Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (e.g., chlorine, bromine) and alkyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 4-(2-Benzofuranyl)-piperidine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, benzofuran derivatives are studied for their interactions with various biological targets, including enzymes and receptors .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4-(2-Benzofuranyl)-piperidine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the oxidative deamination of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, making these compounds potential candidates for the treatment of neurological disorders .
Comparación Con Compuestos Similares
- 2-(2-Benzofuranyl)-4,5-dihydro-1H-imidazole
- 4-(3-Amino-2-benzofuranyl)-coumarins
Uniqueness: 4-(2-Benzofuranyl)-piperidine is unique due to the combination of the benzofuran and piperidine rings, which imparts distinct pharmacological properties. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy .
Propiedades
Número CAS |
54477-05-3 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
4-(1-benzofuran-2-yl)piperidine |
InChI |
InChI=1S/C13H15NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 |
Clave InChI |
PWGXETSPNUBPGV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC3=CC=CC=C3O2 |
SMILES canónico |
C1CNCCC1C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(2,2-diphenylethenyl)-N-[4-[4-(N-[4-(2,2-diphenylethenyl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B1628994.png)

![4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B1628997.png)


![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)


